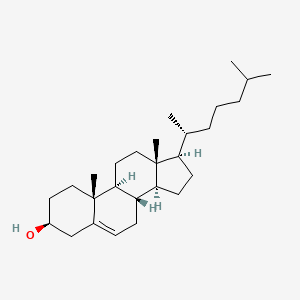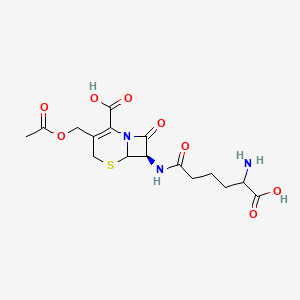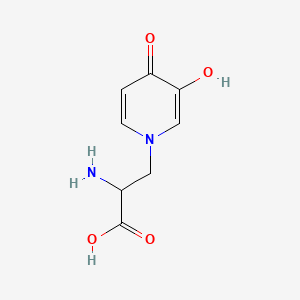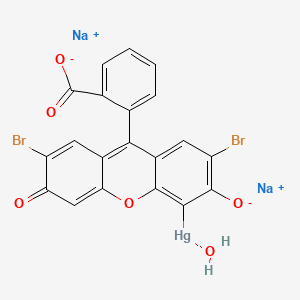
Coruno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Coruno involves the reaction of ethyl nitrite with morpholine to form the intermediate compound, which is then reacted with cyanamide to produce molsidomine. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and efficacy. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Coruno undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including linsidomine, which is the active form of the drug.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products: The major products formed from these reactions include linsidomine and other metabolites that retain the vasodilatory properties of the parent compound .
Aplicaciones Científicas De Investigación
Coruno has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the release of nitric oxide and its effects on various chemical processes.
Biology: Researchers use this compound to investigate the biological pathways involved in vasodilation and blood flow regulation.
Medicine: this compound is extensively studied for its therapeutic potential in treating cardiovascular diseases, including angina pectoris and heart failure.
Industry: The compound is used in the development of new vasodilatory drugs and in the study of drug delivery systems
Mecanismo De Acción
Coruno exerts its effects by releasing nitric oxide, which acts as a signaling molecule to relax the smooth muscles of blood vessels. This relaxation leads to vasodilation, increased blood flow, and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to increase cyclic GMP levels, leading to decreased intracellular calcium ions and smooth muscle relaxation .
Comparación Con Compuestos Similares
Nitroglycerin: Another vasodilator used to treat angina, but it has a shorter duration of action compared to Coruno.
Isosorbide dinitrate: Similar in function but differs in its pharmacokinetic profile and duration of action.
Sodium nitroprusside: Used in acute settings for rapid blood pressure reduction but has a different mechanism of action involving direct release of nitric oxide.
Uniqueness of this compound: this compound’s uniqueness lies in its long-acting nature and its ability to be metabolized into an active form that releases nitric oxide gradually. This property makes it particularly useful for the long-term management of angina pectoris and other cardiovascular conditions .
Propiedades
Key on ui mechanism of action |
Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. |
|---|---|
Número CAS |
188472-37-9 |
Fórmula molecular |
C9H15N4O4+ |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1 |
Clave InChI |
XLFWDASMENKTKL-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)


![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B10753763.png)

![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)

![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753794.png)

mercury](/img/structure/B10753808.png)
